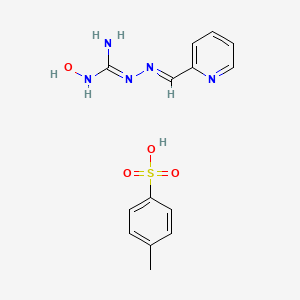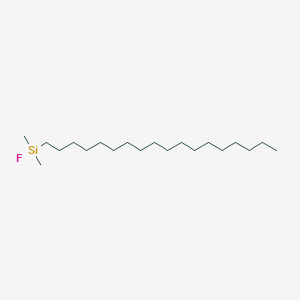
Silane, fluorodimethyloctadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, fluorodimethyloctadecyl- is an organosilicon compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Silane, fluorodimethyloctadecyl- is particularly known for its ability to modify surfaces and enhance the properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, fluorodimethyloctadecyl- can be synthesized through several methods. One common method involves the reaction of octadecyltrichlorosilane with fluorodimethylsilane in the presence of a catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of silane, fluorodimethyloctadecyl- often involves the use of fluidized bed reactors. These reactors allow for continuous production and efficient heat transfer, which is essential for maintaining the reaction conditions. The use of fluidized bed technology also helps in achieving high purity levels of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, fluorodimethyloctadecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, fluorodimethyloctadecyl- include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products Formed
The major products formed from the reactions of silane, fluorodimethyloctadecyl- include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Silane, fluorodimethyloctadecyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of silane, fluorodimethyloctadecyl- involves the formation of strong covalent bonds with surface hydroxyl groups. This leads to the formation of a stable coating that enhances the properties of the material. The compound can also undergo polymerization to form siloxane linkages, which contribute to its stability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silane, fluorodimethyloctadecyl- include:
- Octadecyltrichlorosilane
- Fluorodimethylsilane
- Trimethylsilylchloride
Uniqueness
Silane, fluorodimethyloctadecyl- is unique due to its ability to form strong covalent bonds with surfaces and its high stability. This makes it particularly useful in applications where long-lasting and durable coatings are required .
Propiedades
Número CAS |
80054-55-3 |
|---|---|
Fórmula molecular |
C20H43FSi |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
fluoro-dimethyl-octadecylsilane |
InChI |
InChI=1S/C20H43FSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3 |
Clave InChI |
NKPBVPYFLVCLFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


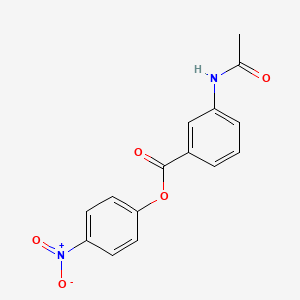
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

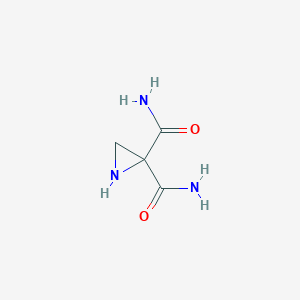
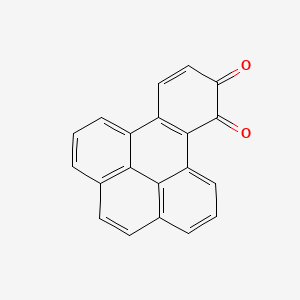
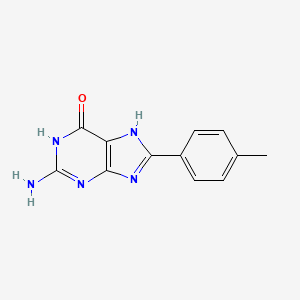
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
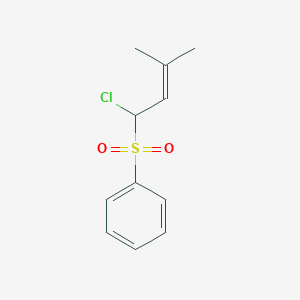
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
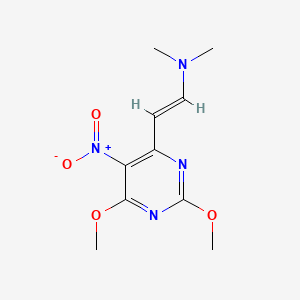
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
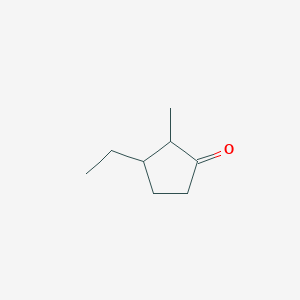
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
